![molecular formula C19H14F3P B13925061 Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
Diphenyl[4-(trifluoromethyl)phenyl]phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[4-(trifluoromethyl)phenyl]phosphine: is an organophosphorus compound that features a phosphine group bonded to two phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is known for its utility as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl[4-(trifluoromethyl)phenyl]phosphine typically involves the reaction of diphenylphosphine with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Diphenyl[4-(trifluoromethyl)phenyl]phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学研究应用
Chemistry: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is widely used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity and selectivity of the catalytic processes .
Biology and Medicine: In biological research, this compound is used to study the interactions between phosphine ligands and metal ions in biological systems. It also serves as a model compound for developing new pharmaceuticals that target metal-dependent enzymes .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and materials. Its role as a catalyst in polymerization reactions is particularly noteworthy, contributing to the synthesis of high-performance polymers .
作用机制
The mechanism by which Diphenyl[4-(trifluoromethyl)phenyl]phosphine exerts its effects is primarily through its function as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the ligand, thereby increasing the electrophilicity of the metal center and improving the efficiency of catalytic reactions .
相似化合物的比较
- Tris[4-(trifluoromethyl)phenyl]phosphine
- Diphenyl(4-tolyl)phosphine
- 4-(Dimethylamino)phenyldiphenylphosphine
Comparison: Diphenyl[4-(trifluoromethyl)phenyl]phosphine is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing capability compared to similar compounds. This property makes it particularly effective in catalytic applications where high reactivity and selectivity are required .
属性
分子式 |
C19H14F3P |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
diphenyl-[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C19H14F3P/c20-19(21,22)15-11-13-18(14-12-15)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI 键 |
XDRGHRGPMXAABY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


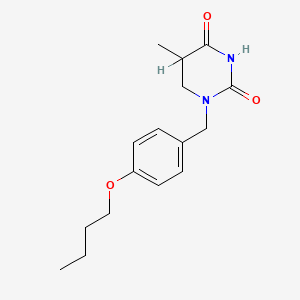
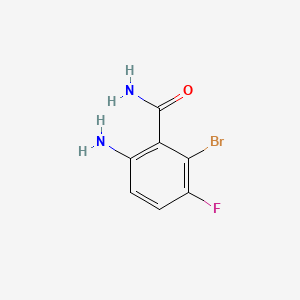
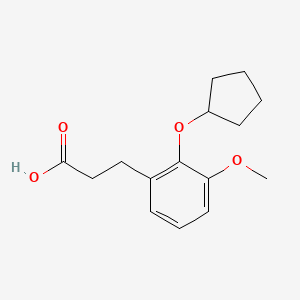
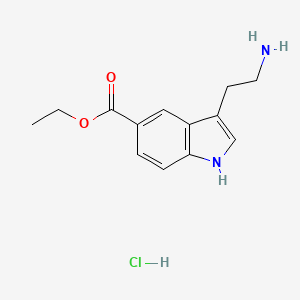
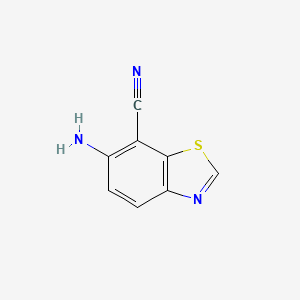
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
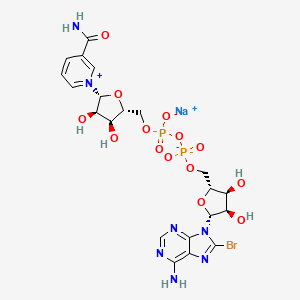

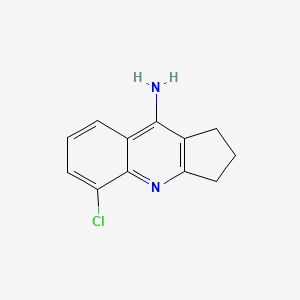
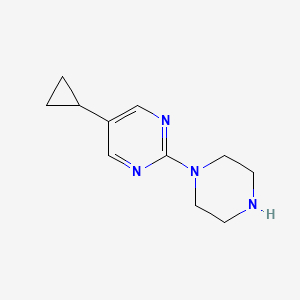
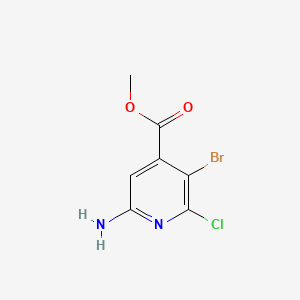
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
